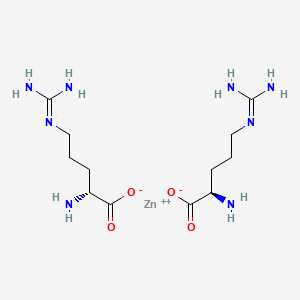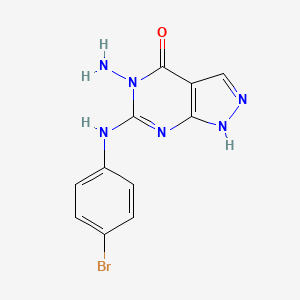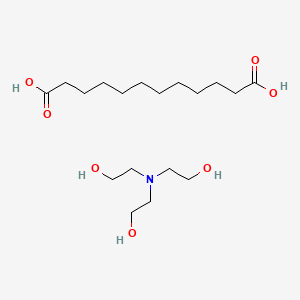
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-ethyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo(4,5-c)(1,8)naftiridin-4-ona, 3,5-dihidro-3-etil-5-fenil- es un compuesto heterocíclico que pertenece a la clase de las imidazo-naftiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y posibles aplicaciones en química medicinal. La estructura de este compuesto presenta un sistema de anillos fusionados que incluye tanto unidades de imidazol como naftiridina, lo que contribuye a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4H-Imidazo(4,5-c)(1,8)naftiridin-4-ona, 3,5-dihidro-3-etil-5-fenil- se puede lograr a través de diversas rutas sintéticas. Un método común implica la ciclización de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la reacción de 3-sustituido 1H-pirrolo[2,3-b]piridin-2(3H)-ona con azida de sodio (NaN3) o azida de trimetilsililo (Me3SiN3) bajo irradiación de microondas puede producir el compuesto deseado a través de un mecanismo de cicloadición-expansión del anillo .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. El uso de la síntesis asistida por microondas y otras técnicas avanzadas puede mejorar la eficiencia del proceso de producción. Además, la elección de disolventes, catalizadores y condiciones de reacción se puede adaptar para lograr una producción escalable y rentable.
Análisis De Reacciones Químicas
Tipos de Reacciones
4H-Imidazo(4,5-c)(1,8)naftiridin-4-ona, 3,5-dihidro-3-etil-5-fenil- experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de la naturaleza de los sustituyentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol, hidruro de litio y aluminio (LiAlH4) en éter.
Sustitución: Agentes halogenantes como N-bromosuccinimida (NBS) para la bromación, o haluros de alquilo para reacciones de alquilación.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales, dando lugar a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
4H-Imidazo(4,5-c)(1,8)naftiridin-4-ona, 3,5-dihidro-3-etil-5-fenil- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluso como compuesto principal para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 4H-Imidazo(4,5-c)(1,8)naftiridin-4-ona, 3,5-dihidro-3-etil-5-fenil- implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir enzimas clave involucradas en los procesos celulares, lo que lleva a efectos antiproliferativos en las células cancerosas. Además, la capacidad del compuesto para intercalar en el ADN o ARN puede interrumpir la función del ácido nucleico, lo que contribuye a sus actividades antimicrobianas y antivirales .
Comparación Con Compuestos Similares
Compuestos Similares
1,8-Naftiridina: Un compuesto relacionado con un sistema de anillos fusionados similar, conocido por sus actividades biológicas y aplicaciones en química medicinal.
1,5-Naftiridina: Otro isómero con propiedades químicas y reactividad distintas, utilizado en varios estudios químicos y biológicos.
Imidazo[1,2-a]piridina: Un compuesto con un núcleo imidazo-piridina, que exhibe diversas actividades farmacológicas.
Unicidad
4H-Imidazo(4,5-c)(1,8)naftiridin-4-ona, 3,5-dihidro-3-etil-5-fenil- destaca por su combinación única de unidades de imidazol y naftiridina, que confieren propiedades químicas y biológicas distintas
Propiedades
Número CAS |
139339-09-6 |
|---|---|
Fórmula molecular |
C17H14N4O |
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
3-ethyl-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C17H14N4O/c1-2-20-11-19-14-13-9-6-10-18-16(13)21(17(22)15(14)20)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
Clave InChI |
IFOBHIRVXLLDIB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




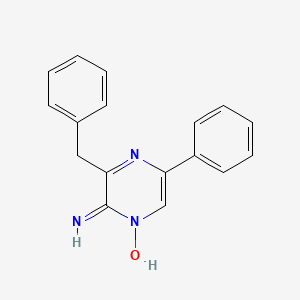
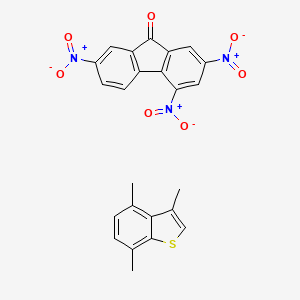


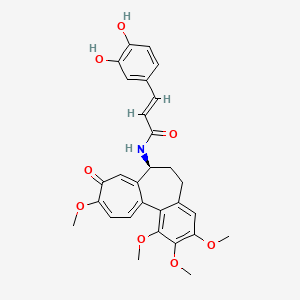

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
